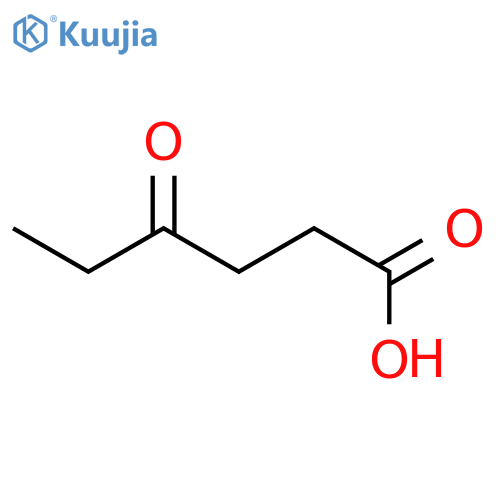Cas no 1117-74-4 (4-Oxohexanoic acid)

4-Oxohexanoic acid structure
商品名:4-Oxohexanoic acid
4-Oxohexanoic acid 化学的及び物理的性質
名前と識別子
-
- Hexanoic acid, 4-oxo-
- 4-Oxohexanoic acid
- 3-pentanone-formic acid
- 4-ketohexanoic acid
- 4-keto-n-caproic acid
- 4-oxo-hexanoic acid
- 4-Oxo-hexansaeure
- Hexanoic acid,4-oxo
- 4-oxohexanoate
- LMFA01060009
- CLJBDOUIEHLLEN-UHFFFAOYSA-N
- SBB072628
- 8820AC
- R1945
- ST45028677
- EN300-149328
- SCHEMBL462905
- CS-0207493
- DTXSID20912252
- AKOS003382263
- SY270773
- 1117-74-4
- 4-oxohexanoicacid
- AS-57457
- CHEBI:180089
- AMY30226
- Q63392356
- Z838955680
- D93322
- MFCD00068854
- ALBB-025658
-
- MDL: O165944
- インチ: 1S/C6H10O3/c1-2-5(7)3-4-6(8)9/h2-4H2,1H3,(H,8,9)
- InChIKey: CLJBDOUIEHLLEN-UHFFFAOYSA-N
- ほほえんだ: O=C(C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])C(=O)O[H]
計算された属性
- せいみつぶんしりょう: 130.06300
- どういたいしつりょう: 130.063
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 4
- 複雑さ: 118
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 54.4
- 互変異性体の数: 3
じっけんとくせい
- 色と性状: エーテル石油エーテルから得られる潮解性モノマー又はシート
- 密度みつど: 1.09
- ふってん: 255°Cat760mmHg
- フラッシュポイント: 122.3°C
- 屈折率: 1.439
- PSA: 54.37000
- LogP: 0.83030
- ようかいせい: 水、エタノール、エーテルに可溶である。
4-Oxohexanoic acid セキュリティ情報
4-Oxohexanoic acid 税関データ
- 税関コード:2918300090
- 税関データ:
中国税関コード:
2918300090概要:
2918300090は、他の酸素カルボン酸の他のアルデヒドまたはケトン(酸無水物/酸ハライド/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2918300090アルデヒドまたはケトン機能を有するが、他の酸素機能を有さない他のカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
4-Oxohexanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-149328-0.25g |
4-oxohexanoic acid |
1117-74-4 | 95% | 0.25g |
$178.0 | 2023-07-09 | |
| Enamine | EN300-149328-0.05g |
4-oxohexanoic acid |
1117-74-4 | 95% | 0.05g |
$84.0 | 2023-07-09 | |
| Enamine | EN300-149328-10.0g |
4-oxohexanoic acid |
1117-74-4 | 95% | 10.0g |
$1620.0 | 2023-07-09 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X79345-250mg |
4-Oxohexanoic acid |
1117-74-4 | 97% | 250mg |
¥448.0 | 2023-09-05 | |
| TRC | O066925-500mg |
4-Oxohexanoic acid |
1117-74-4 | 500mg |
$ 600.00 | 2022-06-03 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O165944-250mg |
4-Oxohexanoic acid |
1117-74-4 | 97% | 250mg |
¥539.90 | 2023-09-01 | |
| Enamine | EN300-149328-5.0g |
4-oxohexanoic acid |
1117-74-4 | 95% | 5.0g |
$1080.0 | 2023-07-09 | |
| Fluorochem | 207255-10g |
4-Oxohexanoic acid |
1117-74-4 | 97% | 10g |
£1837.00 | 2022-02-28 | |
| eNovation Chemicals LLC | Y1193168-1g |
4-Oxohexanoic Acid |
1117-74-4 | 95% | 1g |
$400 | 2023-05-11 | |
| Fluorochem | 207255-2g |
4-Oxohexanoic acid |
1117-74-4 | 97% | 2g |
£716.00 | 2022-02-28 |
4-Oxohexanoic acid 関連文献
-
1. Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: application to polymethoxylated phenylalanines and 4-oxoamino acidsHervé J. C. Deboves,Christian A. G. N. Montalbetti,Richard F. W. Jackson J. Chem. Soc. Perkin Trans. 1 2001 1876
-
2. Synthesis of trans-4,5-didehydro-DL-lysine (2,6-diaminohex-4-enoic acid) and of 4-oxo-L-lysine (2,6-diamino-4-oxohexanoic acid)R. C. Hider,D. I. John J. Chem. Soc. Perkin Trans. 1 1972 1825
-
Jingnan Zhang,Siming Lian,Yifan He,Xinyu Cao,Jiaming Shang,Qingyun Liu,Gang Ye,Kun Zheng,Yongmei Ma RSC Adv. 2021 11 433
-
E. V. Ellington,C. H. Hassall,J. R. Plimmer,C. E. Seaforth J. Chem. Soc. 1959 80
-
Jean Marcel R. Gallo,David Martin Alonso,Max A. Mellmer,James A. Dumesic Green Chem. 2013 15 85
1117-74-4 (4-Oxohexanoic acid) 関連製品
- 123-76-2(4-oxopentanoic acid)
- 51568-18-4(Succinylacetone)
- 14112-98-2(7-Oxooctanoic acid)
- 30828-09-2(4-Oxododecanedioic acid)
- 3128-07-2(5-Acetylvaleric acid)
- 542-05-2(1,3-Acetonedicarboxylic acid)
- 3128-06-1(Glurate)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1117-74-4)4-Oxohexanoic acid

清らかである:99%
はかる:1g
価格 ($):178.0